molecular formula C19H18N6O2S2 B2942032 2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide CAS No. 894061-61-1

2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

Cat. No.: B2942032
CAS No.: 894061-61-1
M. Wt: 426.51
InChI Key: VCGGAGOTYVMCPT-UHFFFAOYSA-N
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Description

2-((6-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a synthetic small molecule belonging to the [1,2,4]triazolo[4,3-b]pyridazine class of heterocyclic compounds, designed for advanced biochemical research. Compounds within this structural class have been investigated for their potential as protein kinase inhibitors . Kinase inhibition is a critical mechanism for studying cellular signaling pathways, proliferation, and survival, making such compounds valuable tools in pharmacological and oncological research . The molecular structure of this acetamide derivative features a [1,2,4]triazolo[4,3-b]pyridazine core, a scaffold known to be associated with diverse biological activities, linked to a 4-ethoxyphenyl group at the 6-position and a thioacetamide side chain at the 3-position that terminates with a 4-methylthiazol-2-yl group . The ethoxy and methylthiazole substituents are likely to influence the compound's physicochemical properties, such as lipophilicity and electronic distribution, which can modulate its bioavailability and target binding affinity . This product is supplied for laboratory research applications only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic or therapeutic procedures, nor for human use. Researchers should handle all chemical compounds with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-[[6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O2S2/c1-3-27-14-6-4-13(5-7-14)15-8-9-16-22-23-19(25(16)24-15)29-11-17(26)21-18-20-12(2)10-28-18/h4-10H,3,11H2,1-2H3,(H,20,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCGGAGOTYVMCPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)NC4=NC(=CS4)C)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide represents a unique class of heterocyclic compounds that have garnered attention for their potential biological activities. This article provides a comprehensive overview of the biological properties of this compound, including its pharmacological activities, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C21H20N5O2SC_{21}H_{20}N_{5}O_{2}S. It features a triazole ring fused with a pyridazine structure, along with an ethoxyphenyl moiety and a thioacetamide group. This structural complexity suggests potential interactions with various biological targets.

Property Value
Molecular FormulaC21H20N5O2S
Molecular Weight398.48 g/mol
CAS Number721964-51-8
SolubilitySoluble in DMSO and ethanol

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various bacterial strains. A study reported that derivatives of triazoles and pyridazines exhibit significant antibacterial activity. For instance, compounds with similar structures demonstrated minimum inhibitory concentrations (MICs) as low as 0.1258μg/mL0.125-8\mu g/mL against resistant strains like Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Research indicates that compounds containing the triazole moiety have potential anticancer effects. For example, mercapto-substituted 1,2,4-triazoles have been evaluated for their chemotherapeutic effects in various cancer cell lines. In vitro studies showed that certain derivatives exhibited IC50 values lower than 5μM5\mu M, indicating strong cytotoxicity against human colon cancer cells .

Antitubercular Activity

Another area of interest is the compound's potential as an antitubercular agent. Research on related compounds has highlighted their ability to inhibit Mycobacterium tuberculosis, with some derivatives showing IC50 values ranging from 1.351.35 to 2.18μM2.18\mu M . The presence of the triazole ring is believed to enhance this activity through specific enzyme inhibition.

The biological mechanisms underlying the activity of this compound are likely multifaceted:

  • Enzyme Inhibition : The triazole moiety may interact with key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Receptor Modulation : The thioacetamide group could potentially modulate receptor activity, influencing pathways critical for cell survival and proliferation.

Case Studies

  • Anticancer Evaluation : A study evaluated several triazole derivatives in the HCT116 human colon cancer cell line, identifying one compound with an IC50 value of 4.363μM4.363\mu M, comparable to established drugs like doxorubicin .
  • Antimicrobial Testing : Another investigation focused on the antimicrobial efficacy of similar compounds against drug-resistant bacteria, demonstrating significant activity with MIC values as low as 0.125μg/mL0.125\mu g/mL .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Scaffold Variations

  • CAS 852376-45-5 () : Shares the [1,2,4]triazolo[4,3-b]pyridazine core but differs in substituent placement: a 4-methoxyphenyl group at position 3 and a thio-acetamide linked to a 4-ethoxyphenyl group at position 6. This positional isomerism highlights how electronic and steric effects can vary with substitution patterns .
  • CAS 872995-06-7 () : Retains the triazolopyridazine core but substitutes the acetamide with a 4-methylbenzamide group and introduces an acetylphenyl moiety. The absence of a thiazole ring may reduce polarity compared to the target compound .

Thioether-Acetamide Derivatives

  • Compounds 9a–9e () : Feature benzimidazole-triazole-thiazole scaffolds with varying aryl substituents (e.g., 4-bromophenyl, 4-fluorophenyl) on the thiazole. These compounds emphasize the role of halogenated or electron-withdrawing groups in modulating binding affinity and solubility .
  • Safonov (2020) (): Describes triazole-thioacetamide derivatives with thiophene substituents.

Substituent Effects on Physicochemical Properties

  • 4-Methylthiazol-2-yl (Target) : Introduces a methyl group that increases hydrophobicity (logP) compared to polar substituents like ethoxy or methoxy groups. This may enhance membrane permeability but reduce aqueous solubility .
  • Halogenated Thiazoles (9b–9c, ) : Bromine and fluorine substituents increase molecular weight and may improve binding via halogen bonding. For example, 9c (4-bromophenyl) showed distinct docking poses in studies, suggesting enhanced target engagement .

Research Findings and Implications

  • Docking Studies () : Compounds like 9c (4-bromophenyl) exhibited high docking affinity, visualized as purple poses in simulations. This suggests that bulky substituents improve steric complementarity with target proteins .
  • Metabolic Stability : The 4-methylthiazole in the target compound may resist oxidative metabolism better than benzimidazole derivatives (e.g., 9a–9e), which are prone to enzymatic degradation .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Core Structure Key Substituents Molecular Weight Notable Properties
Target Compound [1,2,4]Triazolo[4,3-b]pyridazine 6-(4-Ethoxyphenyl), 3-(thio-4-methylthiazol-2-yl-acetamide) ~435.5* High hydrophobicity
CAS 852376-45-5 (Ev4) [1,2,4]Triazolo[4,3-b]pyridazine 3-(4-Methoxyphenyl), 6-(thio-4-ethoxyphenyl-acetamide) 435.5 Electronic modulation via methoxy
9c (Ev1) Benzimidazole-triazole-thiazole 4-Bromophenyl (thiazole) ~500 (estimated) Enhanced docking affinity
Safonov (2020) (Ev3) Triazole-thioether-acetamide Thiophen-2-ylmethyl ~350 (estimated) Increased aromatic stacking

*Estimated based on analogous structures.

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